2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Description
2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Screening
A study by Landage, Thube, and Karale (2019) describes the synthesis of novel compounds, including those structurally similar to the specified chemical, for antibacterial activities. This highlights its potential use in the development of new antibacterial agents (Landage, Thube, & Karale, 2019).
Heterocyclic Compound Transformation
Kurasawa et al. (1988) discuss the transformation of benzoxazepines into spirobenzoxazoles, which are structurally related to the specified compound. This research indicates the compound's relevance in the synthesis and transformation of heterocyclic compounds (Kurasawa et al., 1988).
Anti-Inflammatory and Cytotoxic Activities
Research by Sharma, Srivastava, and Kumar (2005) on phenothiazine derivatives, which share a common heterocyclic structure with the specified compound, reveals their potential in anti-inflammatory and cytotoxic applications (Sharma, Srivastava, & Kumar, 2005).
Antimicrobial Applications
Shaikh et al. (2014) synthesized derivatives of phenols with potential antimicrobial properties. The structural similarities suggest possible antimicrobial applications for the specified compound (Shaikh et al., 2014).
Molluscicidal Activity
Nawwar, Haggag, and Swellam (1993) synthesized derivatives of phenylpropenones, including dihydropyrazolo[1,5-c][1,3]benzoxazines, for molluscicidal activity. This research could indicate the potential of the specified compound in similar applications (Nawwar, Haggag, & Swellam, 1993).
Potential in Cancer Treatment
Gomha, Edrees, and Altalbawy (2016) explored the anti-tumor activities of bis-pyrazolyl-thiazoles, which are structurally related to the specified compound. This suggests its potential use in cancer research (Gomha, Edrees, & Altalbawy, 2016).
Properties
IUPAC Name |
2-(7-ethoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-2-26-19-10-5-8-15-17-13-16(14-7-3-4-9-18(14)25)23-24(17)22(27-21(15)19)20-11-6-12-28-20/h3-12,17,22,25H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGJRPMQFOVWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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